molecular formula C19H25BO3 B14036842 4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14036842
M. Wt: 312.2 g/mol
InChI Key: DKTNBJTYFFWJAR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 6-propoxynaphthalene-2-boronic acid with a diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for boronic esters often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.

    Substitution: Boronic esters can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology

Boronic esters can be used in the development of pharmaceuticals and as intermediates in the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, boronic esters are explored for their potential in drug development, particularly in cancer therapy and enzyme inhibition.

Industry

Boronic esters are used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the coupling partner, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 6-Methoxynaphthalene-2-boronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a naphthalene ring substituted with a propoxy group. This structure can impart unique reactivity and properties compared to other boronic esters.

Properties

Molecular Formula

C19H25BO3

Molecular Weight

312.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H25BO3/c1-6-11-21-17-10-8-14-12-16(9-7-15(14)13-17)20-22-18(2,3)19(4,5)23-20/h7-10,12-13H,6,11H2,1-5H3

InChI Key

DKTNBJTYFFWJAR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCC

Origin of Product

United States

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